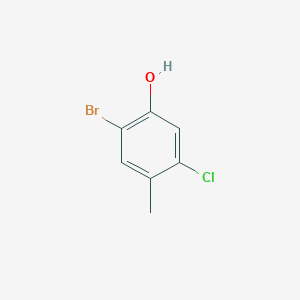

2-Bromo-5-chloro-4-methylphenol

Description

Overview of Halogenated Phenol (B47542) Chemistry in Academic Research

The chemistry of halogenated phenols is a rich and complex field. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. globalscientificjournal.com The introduction of halogen atoms to a phenol ring can significantly alter its chemical reactivity and biological activity.

Research in this area often focuses on:

Synthesis: Developing efficient and selective methods for the halogenation of phenols is a primary objective. globalscientificjournal.com Traditional methods can involve harsh reagents, leading to research into greener alternatives like electrochemical halogenation. globalscientificjournal.com

Reactivity: The position and nature of the halogen substituents influence the reactivity of the aromatic ring and the phenolic hydroxyl group. For instance, the presence of halogens affects the acidity of the phenol and its susceptibility to further electrophilic substitution. researchgate.net

Reaction Mechanisms: Understanding the mechanisms of halogenation and subsequent reactions is fundamental. Studies have explored electrophilic substitution mechanisms and the role of catalysts in directing the position of halogenation. researchgate.net

Environmental Fate: Halogenated phenols are recognized as environmental pollutants, and their degradation pathways are a subject of intense study. rsc.org Research investigates their atmospheric reactions, such as with hydroxyl radicals, to determine their environmental persistence. rsc.org

The Position of 2-Bromo-5-chloro-4-methylphenol within Halogenated Aromatic Compound Research

This compound is a dihalogenated phenol, meaning it contains two different halogen atoms, bromine and chlorine, in addition to a methyl group on the phenol structure. This specific substitution pattern makes it a valuable compound for systematic studies within halogenated aromatic compound research. Its primary role in research is that of a chemical intermediate or a building block for the synthesis of more complex molecules. The presence of three different substituents on the aromatic ring (bromo, chloro, and methyl) at specific positions offers distinct sites for further chemical modification, allowing for the creation of a diverse range of derivatives.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1175754-49-0 |

Data sourced from PubChem CID 105478511 and other chemical suppliers. nih.govlab-chemicals.com

The unique arrangement of substituents in this compound allows researchers to investigate the interplay of electronic and steric effects on the reactivity of the phenol.

Fundamental Research Questions Pertaining to this compound

The study of this compound prompts several fundamental research questions that are central to advancing the understanding of halogenated aromatic compounds:

Selective Synthesis: What are the most efficient and selective synthetic routes to produce this compound, minimizing the formation of isomeric byproducts? The synthesis of related brominated and chlorinated phenols often requires carefully controlled conditions to achieve the desired regioselectivity. chemicalbook.comquickcompany.ingoogle.com

Reactivity and Functionalization: How do the bromo, chloro, and methyl groups collectively influence the reactivity of the aromatic ring and the phenolic hydroxyl group? Which positions on the ring are most susceptible to further electrophilic or nucleophilic attack? Can the bromine and chlorine atoms be selectively functionalized through cross-coupling reactions?

Spectroscopic and Structural Characterization: What are the precise spectroscopic signatures (NMR, IR, Mass Spectrometry) of this compound that can be used for its unambiguous identification? chemicalbook.com How does the substitution pattern affect its solid-state structure and intermolecular interactions, such as hydrogen and halogen bonding? nih.gov

Potential Applications: Given its structure as a functionalized phenol, what are the potential applications of this compound as a precursor in the synthesis of novel compounds with potential biological or material science applications? For instance, related bromo-methyl-phenols are used as intermediates in the synthesis of various drugs and chemicals. quickcompany.inchemicalbook.com

Environmental Behavior: If released into the environment, what would be the expected persistence, bioaccumulation potential, and degradation pathways of this compound? Understanding these aspects is crucial for assessing its potential environmental impact. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQCCQWNIPZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175754-49-0 | |

| Record name | 2-bromo-5-chloro-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 5 Chloro 4 Methylphenol

Radical Formation and Reaction Pathways

Halogenated phenols are known to form radical species, which are key intermediates in many chemical transformations, including combustion and atmospheric degradation processes. nih.gov

The formation of a 2-bromo-5-chloro-4-methylphenoxy radical, a type of bromochlorophenoxy radical (BCPR), is a critical initial step in many of its reaction pathways. This radical is primarily formed through the homolytic cleavage (scission) of the O-H bond in the phenolic hydroxyl group. nih.gov This process can be initiated by thermal energy or through photochemical means. Once formed, this phenoxy radical is resonance-stabilized, with the unpaired electron delocalized across the aromatic ring. The substitution pattern on the ring influences the stability and subsequent reactions of the radical. nih.gov These BCPRs are significant as they can act as precursors in the formation of more complex and potentially more toxic compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), particularly under combustion conditions. nih.gov

One of the primary reaction pathways for halogenated phenols involves the abstraction of the phenolic hydrogen by other radical species, such as atomic hydrogen (H•) or hydroxyl radicals (•OH). nih.gov In the case of 2-Bromo-5-chloro-4-methylphenol, the reaction with atomic hydrogen leads to the formation of the corresponding phenoxy radical and a molecule of hydrogen gas (H₂). This hydrogen abstraction from the hydroxyl group is a common and often facile reaction for phenols. nih.gov Another possible, though generally less favored, pathway is the displacement of the entire hydroxyl group by atomic hydrogen, which would yield a substituted benzene (B151609) derivative. nih.gov

Effects of Halogen Substitution on Reaction Kinetics and Mechanisms

The presence and position of halogen atoms on the phenolic ring profoundly impact the molecule's reactivity.

Both steric hindrance and inductive effects play crucial roles in the reaction pathways of this compound.

Inductive Effects: The strong inductive electron-withdrawal by the bromine and chlorine atoms decreases the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution reactions more difficult compared to unsubstituted phenol (B47542).

Steric Effects: The bromine atom at the ortho position relative to the hydroxyl group provides significant steric hindrance. This can influence the approach of reactants to the hydroxyl group and the adjacent carbon atoms on the ring, potentially directing reactions to less hindered positions. For instance, in reactions involving the aromatic ring, the steric bulk of the bromine may disfavor substitution at the adjacent C3 position.

These effects collectively determine the regioselectivity and rate of reactions such as oxidation, reduction, and further substitution.

Mechanisms of Oxidation and Reduction of Halogenated Aromatic Structures

Halogenated phenols can undergo both oxidation and reduction, leading to a variety of transformation products.

The oxidation of phenols can proceed via different mechanisms depending on the oxidant used. Strong oxidizing agents can lead to the degradation of the aromatic ring. ucr.edu The oxidation of the methyl group is also a possible pathway, particularly under certain conditions. For alkyl-substituted benzenes, oxidation often occurs at the benzylic position (the carbon atom attached to the aromatic ring). ucr.edu For this compound, this could lead to the formation of the corresponding benzaldehyde (B42025) or benzoic acid derivative under harsh oxidative conditions.

Reduction reactions can involve the removal of the halogen atoms (dehalogenation) or the reduction of the aromatic ring itself, although the latter requires severe conditions. Catalytic hydrogenation is a common method for such transformations. The reduction of the phenolic hydroxyl group to a hydrogen atom is also possible, converting the phenol into a substituted benzene.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrClO | uni.lu |

| Monoisotopic Mass | 219.92906 Da | uni.lu |

| XlogP (predicted) | 3.3 | uni.lu |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 220.93634 | 132.6 |

| [M+Na]⁺ | 242.91828 | 147.2 |

| [M-H]⁻ | 218.92178 | 138.6 |

| Source: Data derived from CCSbase predictions. uni.lu m/z refers to the mass-to-charge ratio. |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Chloro 4 Methylphenol

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

In the solid state, the hydroxyl group of 2-Bromo-5-chloro-4-methylphenol is expected to be a primary participant in hydrogen bonding. The presence of a bromine atom ortho to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond of the O-H···Br type. Theoretical and spectroscopic investigations on 2-halophenols have indicated the presence of weak intramolecular hydrogen bonds in 2-chloro, 2-bromo, and 2-iodophenol. rsc.orgnih.govcore.ac.uk This interaction would lead to a cis conformation of the hydroxyl group relative to the bromine atom.

Intermolecularly, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and, to a lesser extent, the halogen atoms can act as acceptors. In the crystal structure of related compounds like 4-bromo-3-chlorophenol, strong intermolecular O-H···O hydrogen bonds are observed, often forming tetrameric synthons that dictate the primary crystal packing. nih.gov It is highly probable that this compound would exhibit similar O-H···O hydrogen bonding, creating chains or more complex networks within the crystal lattice. The presence of both a chloro and a bromo substituent introduces the possibility of various halogen-halogen and halogen-oxygen interactions, further stabilizing the crystal structure.

Supramolecular Architectures and Crystal Packing Influences

Similarly, for this compound, the interplay between the bromo and chloro substituents will be crucial. The relative positions of these halogens can lead to specific halogen···halogen contact geometries. For example, type II halogen bonds, where the electrophilic region of one halogen atom interacts with the nucleophilic region of another, are common and directionally specific. nih.gov The presence of the methyl group will also influence the packing by introducing steric effects and contributing to van der Waals forces. The resulting supramolecular architecture could range from simple layered structures to more intricate three-dimensional networks, depending on the delicate balance of these intermolecular forces. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these will be the O-H stretching vibration, which is sensitive to hydrogen bonding. In a non-hydrogen-bonding solvent, a sharp band is expected in the region of 3550-3650 cm⁻¹. However, due to the anticipated intra- and intermolecular hydrogen bonding in the solid state, this band will likely be broadened and shifted to a lower frequency, typically in the range of 3200-3500 cm⁻¹.

Other key vibrational modes include the C-O stretching vibration, which for phenols typically appears in the 1260-1180 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1600-1450 cm⁻¹ range. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region, generally below 800 cm⁻¹. The precise positions of these bands provide a unique spectral fingerprint for the molecule. For comparison, the FT-IR spectrum of the related compound 2-bromo-4-methylphenol (B149215) shows characteristic peaks that can be used for correlative analysis. nih.govchemicalbook.com

Table 1: Predicted and Comparative FT-IR Vibrational Frequencies (cm⁻¹) for Halogenated Phenols

| Vibrational Mode | Phenol (B47542) (Reference) | 2-Bromo-4-methylphenol (Comparative) nih.govchemicalbook.com | Predicted for this compound |

| O-H Stretch (H-bonded) | ~3350 (broad) | ~3400 (broad) | 3200-3500 (broad) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |

| C=C Aromatic Stretch | 1600, 1585, 1500, 1470 | 1600-1450 | 1600-1450 |

| C-O Stretch | ~1220 | ~1210 | 1260-1180 |

| C-Br Stretch | - | Below 700 | Below 700 |

| C-Cl Stretch | - | - | Below 800 |

Correlation of Vibrational Frequencies with Halogen Substitution Patterns

The substitution of hydrogen atoms on the phenolic ring with halogens leads to predictable shifts in the vibrational frequencies. Theoretical studies on monohalogenated phenols have shown that the positions of the halogen atoms (ortho, meta, para) influence the vibrational modes of the entire molecule. nih.gov The introduction of both bromine and chlorine atoms in this compound will have a combined effect on the electronic distribution and vibrational coupling within the molecule.

The increased mass of the halogen substituents will generally lead to a decrease in the frequency of the C-X stretching and bending vibrations. Furthermore, the electron-withdrawing nature of the halogens will influence the bond strengths of the adjacent C-C bonds in the aromatic ring, causing shifts in their characteristic stretching frequencies. By comparing the FT-IR spectrum of this compound with those of phenol, 2-bromophenol, 4-chlorophenol, and 2-bromo-4-methylphenol, a detailed correlation can be established between the substitution pattern and the observed vibrational frequencies. This comparative analysis is crucial for the complete assignment of the experimental spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to its involvement in hydrogen bonding. cdnsciencepub.com In a non-protic solvent like CDCl₃, it would likely appear as a broad singlet. The aromatic region will display signals for the two remaining protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns will be influenced by the electronic effects of the hydroxyl, bromo, chloro, and methyl substituents. The methyl group will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-1) will be significantly deshielded, appearing in the range of 150-160 ppm. The carbons bonded to the bromine (C-2) and chlorine (C-5) atoms will also experience downfield shifts due to the electronegativity of the halogens. The remaining aromatic carbons and the methyl carbon will have characteristic chemical shifts that can be predicted based on substituent effects. Comparing the NMR data with that of related compounds like 2-bromo-4-methylphenol provides a valuable reference for signal assignment. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | OH | 4.5 - 7.0 | Broad singlet, dependent on concentration and solvent |

| ¹H | Aromatic H | 6.8 - 7.5 | Two distinct signals, splitting patterns depend on coupling |

| ¹H | CH₃ | 2.0 - 2.5 | Singlet |

| ¹³C | C-OH | 150 - 160 | Deshielded by oxygen |

| ¹³C | C-Br | 110 - 120 | Influenced by bromine |

| ¹³C | C-Cl | 125 - 135 | Influenced by chlorine |

| ¹³C | Aromatic CH | 115 - 130 | Two signals |

| ¹³C | C-CH₃ | 130 - 140 | Quaternary carbon |

| ¹³C | CH₃ | 15 - 25 | Shielded |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbital Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into conjugation, chromophores, and the effects of various functional groups. For this compound, the phenol ring acts as the primary chromophore, and its spectral properties are modulated by the bromo, chloro, and methyl substituents.

Phenols typically exhibit two primary absorption bands in the UV region. cdnsciencepub.com These bands originate from π → π* transitions within the benzene ring. The first, known as the primary band (or B-band), is intense and appears at shorter wavelengths, while the second, the C-band, is less intense and appears at longer wavelengths. cdnsciencepub.com The presence of substituents on the phenol ring can cause shifts in the position (λmax) and intensity (εmax) of these absorption bands. These shifts are categorized as bathochromic (to longer wavelengths), hypsochromic (to shorter wavelengths), hyperchromic (increase in intensity), and hypochromic (decrease in intensity).

Detailed Research Findings

The hydroxyl and methyl groups are considered activating, electron-donating groups, which tend to cause a bathochromic shift in the absorption bands of the benzene chromophore. Conversely, halogens like chlorine and bromine are deactivating yet ortho-, para-directing. They exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to their lone pairs. The inductive effect tends to cause a hypsochromic shift, while the resonance effect promotes a bathochromic shift. ucc.edu.gh In the case of halogenated phenols, the delocalization of the halogen's nonbonding electrons onto the phenyl π-system often leads to a net bathochromic shift relative to the parent phenol. ucc.edu.gh

For instance, experimental studies on 2-chlorophenol (B165306) show a slight bathochromic shift compared to phenol. researchgate.net Similarly, cresols (methylphenols) also exhibit absorption maxima at slightly longer wavelengths than phenol. who.intnih.gov The UV absorption spectrum of phenol itself shows a maximum absorption (λmax) around 275 nm. docbrown.info

Based on the cumulative effects of the bromo, chloro, and methyl groups on the phenol framework, the principal absorption bands for this compound are expected to be shifted to longer wavelengths compared to phenol. The electronic transitions responsible for these absorptions are primarily π → π* transitions.

Data Tables

The following tables summarize the typical UV absorption data for the parent compound, phenol, and the expected shifts and absorption maxima for related substituted phenols, which provides a basis for predicting the spectrum of this compound.

Table 1: UV-Vis Absorption Data for Phenol and Related Compounds

| Compound | Solvent | λmax (nm) - Band 1 | λmax (nm) - Band 2 | Reference |

| Phenol | Methanol | ~210 | ~272 | researchgate.net |

| Phenol | Cyclohexane | 210.5 | 271 | cdnsciencepub.com |

| Phenol | 0.1M NaOH | 235 | 287 | cdnsciencepub.com |

| o-Cresol | Methanol/Water | - | ~272 | nih.gov |

| m-Cresol | 0.1M NaOH | - | 292 | who.int |

| p-Cresol | 0.1M NaOH | - | 294 | who.int |

| 2-Chlorophenol | Methanol | ~214 | ~274 | researchgate.net |

| 3-Nitrophenol | - | 275 | 340 | docbrown.info |

Note: The exact λmax can vary depending on the solvent used due to solvatochromic effects.

Molecular Orbital Analysis

The electronic transitions observed in UV-Vis spectroscopy are fundamentally governed by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these two orbitals is known as the HOMO-LUMO gap. The absorption of a photon with energy equal to or greater than this gap can excite an electron from the HOMO to the LUMO.

For this compound, both the HOMO and LUMO are expected to be π-type orbitals associated with the aromatic ring. The substituents significantly influence the energies of these orbitals.

HOMO: Electron-donating groups like -OH and -CH₃ raise the energy of the HOMO. The +R effect of the halogens also contributes to raising the HOMO energy. A higher energy HOMO generally makes a molecule more susceptible to electrophilic attack and easier to ionize.

LUMO: The electron-withdrawing inductive effect of the -Cl and -Br atoms tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The net effect of these substituents is a reduction in the HOMO-LUMO gap compared to unsubstituted benzene or phenol. A smaller HOMO-LUMO gap corresponds to absorption at longer wavelengths, which is consistent with the expected bathochromic shift. wikipedia.orgfrontiersin.org

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting electronic spectra and visualizing molecular orbitals. ucc.edu.ghnih.gov TD-DFT calculations on similar substituted phenols have confirmed that the lowest energy electronic transitions are predominantly of π → π* character, arising from the promotion of an electron from the HOMO to the LUMO. ucc.edu.ghresearchgate.net

Table 2: Predicted Molecular Orbital Characteristics for this compound

| Molecular Orbital | Primary Character | Influencing Factors | Consequence |

| HOMO | π (bonding) | Electron donation from -OH, -CH₃, and resonance from -Br, -Cl | Increased energy level |

| LUMO | π* (antibonding) | Inductive withdrawal from -Br, -Cl | Decreased energy level |

| HOMO-LUMO Gap | Energy Difference | Combined substituent effects | Reduced gap, leading to longer λmax |

| Primary Transition | HOMO → LUMO | π → π* | Strong absorption in the UV region |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloro 4 Methylphenol

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in 2-Bromo-5-chloro-4-methylphenol and the energy associated with these structures. These methods are essential for understanding the compound's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, and for determining its electronic properties. In the context of halogenated phenols like this compound, DFT calculations, often using hybrid functionals like B3LYP, provide reliable predictions of molecular geometry. researchgate.net The process involves iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This optimized geometry corresponds to the most stable conformation of the molecule.

Furthermore, DFT is instrumental in elucidating the electronic structure, offering insights into the distribution of electrons within the molecule. This information is critical for understanding the chemical behavior and reactivity of this compound.

Ab Initio and Semi-Empirical Methodologies for Structural Prediction

Beyond DFT, other computational methodologies are also utilized for structural prediction. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory. nih.gov While computationally expensive, they can provide very accurate structural predictions.

Semi-empirical methods, in contrast, simplify the calculations by incorporating experimental data and parameters. ststephens.net.in These methods are computationally less demanding and faster, making them suitable for initial structural explorations or for very large molecular systems. ststephens.net.innih.gov However, their accuracy is dependent on the quality of the parameterization for the specific class of compounds being studied. ststephens.net.in For halogenated phenols, the choice between ab initio and semi-empirical methods depends on the desired balance between accuracy and computational cost. rsc.org

Basis Set Selection and Validation in Halogenated Phenol (B47542) Studies

The accuracy of quantum chemical calculations is significantly influenced by the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. youtube.com For halogenated phenols, the presence of heavy atoms like bromine and chlorine necessitates careful selection of the basis set.

Larger basis sets, such as triple-zeta basis sets (e.g., 6-311G), generally provide more accurate results than smaller, double-zeta basis sets. nih.govyoutube.com The inclusion of polarization functions (e.g., (d,p) in 6-311++G(d,p)) is crucial as they allow for more flexibility in describing the electron distribution around the atoms, which is particularly important for polarized bonds involving halogens. researchgate.netyoutube.com Diffuse functions are also important for describing the behavior of electrons that are far from the nucleus. youtube.com

Studies have shown that for halogen-bonded systems, some double-zeta basis sets like DGDZVP can perform surprisingly well, sometimes even outperforming triple-zeta sets in terms of computational efficiency versus accuracy. nih.govresearchgate.net Validation of the chosen basis set is typically achieved by comparing calculated properties with experimental data or with results from higher-level calculations. chemrxiv.org

Electronic Properties and Reactivity Prediction

Understanding the electronic properties of this compound is key to predicting its chemical reactivity. Computational methods provide powerful tools to visualize and quantify these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.netacs.org

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions that are most involved in chemical reactions.

| Property | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. Regions with high HOMO density are susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. Regions with high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. youtube.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack. researchgate.netnih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netnih.gov

For this compound, the MEP map would likely show negative potential around the electronegative oxygen, chlorine, and bromine atoms, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms, particularly the hydroxyl proton, would likely exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. researchgate.netnih.gov |

| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. researchgate.netnih.gov |

| Green | Neutral | Region of intermediate potential. researchgate.netnih.gov |

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The distribution of electrons within a molecule dictates its response to an external electric field, a fundamental aspect of its chemical and physical behavior. This response is quantified by the dipole moment, polarizability, and hyperpolarizability.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding intermolecular interactions.

Hyperpolarizability (β) is a higher-order effect that becomes significant in strong electric fields, such as those from intense laser light. It is a key parameter for materials with nonlinear optical (NLO) properties. A study on related 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives demonstrated that the polarizability and hyperpolarizability can be effectively calculated using DFT methods like CAM-B3LYP and LC-BLYP. researchgate.net While specific values for this compound are not available, a similar computational approach would be employed.

An illustrative data table for a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, showcases the type of data generated from such calculations. researchgate.net

| Computational Method | Polarizability (α₀) (a.u.) | Hyperpolarizability (β₀) (a.u.) |

| CAM-B3LYP | Value | Value |

| LC-BLYP | Value | Value |

| (Note: Specific values are dependent on the full molecular structure and are presented here for illustrative purposes based on findings for a related compound.) |

Reaction Pathway and Transition State Analysis

Understanding the transformation of this compound in chemical reactions requires a detailed analysis of the reaction pathways and the high-energy transition states that govern the reaction rates.

Canonical Variational Transition-State Theory (CVT) and Small-Curvature Tunneling (SCT) Contributions

Canonical Variational Transition-State Theory (CVT) is a sophisticated method for calculating reaction rate constants. Unlike simpler transition state theories, CVT locates the "bottleneck" of a reaction not at a single point (the saddle point) but along the reaction path, which often leads to more accurate rate predictions.

Small-Curvature Tunneling (SCT) is a quantum mechanical correction that accounts for the ability of atoms, particularly light ones like hydrogen, to "tunnel" through the activation barrier rather than going over it. This effect can be significant, especially at lower temperatures.

While no specific CVT/SCT analyses for this compound have been reported, these methods are powerful tools for studying reactions involving phenols, such as hydrogen abstraction from the hydroxyl group.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are invaluable for predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of chemical bonds.

For example, a study on other halogenated phenols utilized DFT to analyze their vibrational spectra, providing a framework for how this compound could be similarly investigated. documentsdelivered.com The predicted spectra would reveal characteristic peaks corresponding to the O-H, C-H, C-C, C-Br, and C-Cl bonds within the molecule.

Solvation Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods that simulate the effect of a solvent by treating it as a continuous medium with specific dielectric properties.

These models can be used to calculate how the dipole moment, polarizability, and reactivity of this compound change in different solvents. For instance, a study on the pKa of substituted phenols successfully employed a continuum solvation method (CPCM) to accurately predict their acidity in solution. researchgate.net This approach would be directly applicable to understanding the acidic nature of the hydroxyl group in this compound in various solvents.

The following table illustrates the kind of data that can be generated to understand solvation effects on a key property like pKa, based on a study of substituted phenols. researchgate.net

| Property | Gas Phase (Calculated) | Solvated Phase (Calculated) |

| Free Energy of Anion (kcal/mol) | Value | Value |

| Free Energy of Neutral (kcal/mol) | Value | Value |

| pKa | - | Value |

| (Note: Values are illustrative and would need to be specifically calculated for this compound.) |

Derivatization and Functionalization Strategies for Research Applications of 2 Bromo 5 Chloro 4 Methylphenol

Chemical Derivatization for Enhanced Analytical or Synthetic Utility

Chemical derivatization of 2-bromo-5-chloro-4-methylphenol can be targeted at two primary sites: the phenolic hydroxyl group and the aromatic ring. These modifications are designed to alter the molecule's physical properties, enhance its reactivity for subsequent synthetic steps, or improve its detectability in analytical assays.

Esterification and Etherification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization through esterification and etherification. These reactions convert the acidic phenol (B47542) into more stable and often more soluble derivatives, which can be crucial for synthetic intermediates or for creating molecules with specific biological or material properties.

Esterification: Phenols readily react with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form phenyl esters. For this compound, this reaction would cap the hydroxyl group, preventing its interference in subsequent reactions and altering the electronic properties of the aromatic ring.

Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This involves deprotonating the phenol with a strong base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This creates a stable ether linkage and allows for the introduction of a wide variety of alkyl or aryl groups.

These derivatizations are fundamental in organic synthesis for protecting the hydroxyl group or for creating building blocks for more complex structures such as polymers or pharmaceutical agents.

Modifications of the Aromatic Ring through Directed Functionalization

The aromatic ring of this compound, already substituted with activating (methyl, hydroxyl) and deactivating (bromo, chloro) groups, can undergo further functionalization.

Formylation: A key strategy for introducing a new functional group is formylation, which adds a formyl (-CHO) group to the aromatic ring, typically ortho to the hydroxyl group. The Duff reaction or the Reimer-Tiemann reaction are classical methods, but modern procedures using magnesium chloride, triethylamine, and paraformaldehyde offer high regioselectivity for ortho-formylation of phenols, including halogen-substituted ones. orgsyn.orgorgsyn.orgresearchgate.net This transformation would yield a substituted salicylaldehyde (B1680747), a valuable intermediate for synthesizing Schiff bases and heterocyclic compounds. orgsyn.orgorgsyn.org

Methyl Group Oxidation: The 4-methyl group represents another site for functionalization. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic methyl group to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org Milder and more selective methods, such as using N-bromosuccinimide (NBS) under photoirradiation, can also achieve this transformation. researchgate.net This converts the relatively inert methyl group into a reactive carboxyl group, opening avenues for amide or ester formation.

| Functionalization Strategy | Target Site | Key Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|---|

| Esterification | Phenolic Hydroxyl | Acyl Halide, Base | Ester (-O-C=O)-R) | Protecting group, synthesis intermediate |

| Etherification | Phenolic Hydroxyl | Alkyl Halide, Base | Ether (-O-R) | Protecting group, synthesis intermediate |

| Ortho-Formylation | Aromatic Ring | MgCl₂, Et₃N, Paraformaldehyde | Aldehyde (-CHO) | Intermediate for Schiff bases and heterocycles |

| Methyl Group Oxidation | 4-Methyl Group | KMnO₄ or NBS | Carboxylic Acid (-COOH) | Intermediate for amides and esters |

Biocatalytic Transformations and Dehalogenation Studies

Biocatalytic methods offer environmentally benign alternatives for transforming halogenated phenols. Enzymes can exhibit high specificity and operate under mild conditions, making them ideal for studying the degradation pathways of compounds like this compound.

Enzymatic Dehalogenation Mechanisms and Pathways for Halogenated Phenols

The enzymatic dehalogenation of phenols is a critical process in the bioremediation of organohalogen pollutants. Heme-containing peroxidases, such as dehaloperoxidase (DHP) and horseradish peroxidase (HRP), are prominent enzymes in this field. nih.govnih.gov

Dehaloperoxidase (DHP): Found in marine organisms like the polychaete Amphitrite ornata, DHP is a bifunctional enzyme that catalyzes the oxidative dehalogenation of various halophenols. nih.govnih.govacs.org The catalytic cycle is initiated by the reaction of the ferric heme iron [Fe(III)] with hydrogen peroxide (H₂O₂), forming a highly reactive ferryl [Fe(IV)=O] intermediate. nih.govdntb.gov.ua This intermediate then oxidizes the halophenol substrate in two consecutive one-electron steps, leading to the formation of a dihaloquinone product and the release of a halide ion. nih.gov Studies on trihalophenols have shown that the enzyme efficiently converts them to dihaloquinones. acs.org It is proposed that this compound would undergo a similar transformation, yielding a bromo-methyl-p-benzoquinone and releasing a chloride ion.

Horseradish Peroxidase (HRP): HRP is another key enzyme capable of oxidizing phenol compounds. nih.govnih.gov The HRP-catalyzed reaction also involves H₂O₂ and can effectively transform a range of chlorophenols into polymeric products. nih.gov For some substrates, HRP can catalyze hydroxylation reactions. mssm.educapes.gov.br The enhancement of HRP activity by certain phenols suggests a complex mechanism where the phenol can act as both a substrate and a mediator in the enzymatic cycle. nih.gov

| Enzyme | Source Organism (Example) | Cofactor/Co-substrate | General Mechanism | Typical Product from Halophenol |

|---|---|---|---|---|

| Dehaloperoxidase (DHP) | Amphitrite ornata | Hydrogen Peroxide (H₂O₂) | Oxidative dehalogenation via ferryl intermediates. nih.gov | Haloquinone. acs.org |

| Horseradish Peroxidase (HRP) | Horseradish (Armoracia rusticana) | Hydrogen Peroxide (H₂O₂) | Oxidation via radical intermediates. nih.gov | Polymeric products or hydroxylated phenols. nih.govmssm.edu |

Synthesis of Complex Organic Structures Incorporating the this compound Moiety

The unique substitution pattern of this compound makes it a valuable intermediate for constructing more elaborate organic molecules, particularly heterocyclic compounds, which are scaffolds for many pharmaceuticals and functional materials.

Utilization as an Intermediate in the Synthesis of Heterocyclic Compounds

The presence of multiple reaction sites on this compound allows for its use in various cyclization strategies to form heterocyclic rings.

Synthesis of Benzofurans: Benzofurans are a common heterocyclic motif in natural products and drugs. nih.gov A general route to their synthesis involves the reaction of a substituted phenol with an α-haloketone, followed by cyclodehydration. researchgate.net Alternatively, palladium-catalyzed coupling reactions between an ortho-alkynylphenol and an aryl halide can be employed. organic-chemistry.org The this compound could be functionalized with an ortho-alkynyl group and then undergo intramolecular cyclization, or its halogen substituents could participate in cross-coupling reactions to build the benzofuran (B130515) skeleton.

Synthesis of Triazines: Triazines are nitrogen-containing heterocycles with applications in pharmaceuticals and materials science. acs.orgacs.org Syntheses often involve the cyclization of amidines. acs.orgacs.org Aryl bromides can be valuable precursors in palladium-catalyzed cross-coupling reactions to build substituted triazines. researchgate.net The bromo-substituent on this compound provides a handle for such transformations, allowing its incorporation into a triazine framework.

Synthesis via Schiff Base Intermediates: As previously mentioned, formylation of the phenol produces a salicylaldehyde derivative. Condensation of this aldehyde with a primary amine or hydrazine (B178648) yields a Schiff base (imine). advancechemjournal.comnih.govnih.gov These imines are versatile intermediates that can undergo subsequent intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles, such as benzoxazines or quinazolines, depending on the nature of the amine used.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Bromo 5 Chloro 4 Methylphenol in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating 2-Bromo-5-chloro-4-methylphenol from complex mixtures, enabling its subsequent identification and quantification. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and research objectives.

Gas Chromatography (GC) with Flame Ionization (FID), Electron Capture (ECD), and Mass Spectrometry (MS) Detection

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and is often dictated by the required sensitivity and the nature of the compound.

Flame Ionization Detection (FID): FID is a robust and widely used detector for organic compounds. While it provides excellent sensitivity for many phenols, its response to halogenated compounds can be less pronounced compared to other detectors. Analysis of underivatized phenols by GC-FID is a common approach. epa.gov

Electron Capture Detection (ECD): ECD is highly sensitive to electrophilic compounds, making it particularly well-suited for detecting halogenated phenols like this compound. The presence of bromine and chlorine atoms in the molecule significantly enhances the ECD response. scioninstruments.com Derivatization, for instance with pentafluorobenzyl bromide (PFBBr), can further increase the volatility and detectability of the analyte by GC-ECD. epa.govscioninstruments.com

Mass Spectrometry (MS) Detection: Coupling GC with a mass spectrometer provides the highest level of confidence in compound identification. GC-MS allows for the determination of the molecular weight and fragmentation pattern of this compound, enabling its unambiguous identification even in complex matrices. ijpsr.commdpi.com Selective Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target analytes. chromatographyonline.com

The separation of this compound is typically achieved on capillary columns with various stationary phases. A common choice is a non-polar phase like a 5% polysilarylene, 95% polydimethylsiloxane (B3030410) copolymer. ijpsr.com

Table 1: GC Parameters for Phenolic Compound Analysis

| Parameter | Value/Description | Reference |

| Column Type | Capillary, Fused-Silica | epa.gov |

| Stationary Phase | 5% Polysilarylene, 95% Polydimethylsiloxane | ijpsr.com |

| Detector(s) | FID, ECD, MS | epa.govscioninstruments.commdpi.com |

| Derivatization | Optional (e.g., with PFBBr for ECD) | epa.govscioninstruments.com |

High-Performance Liquid Chromatography (HPLC) for Phenol (B47542) Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile. When coupled with a suitable detector, such as a diode array detector (DAD) or a mass spectrometer, HPLC offers excellent separation and quantification capabilities. For enhanced sensitivity and specificity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is often the method of choice for analyzing brominated phenols in aqueous samples. researchgate.net This technique allows for the simultaneous analysis of multiple bromophenols at trace levels. researchgate.net

Challenges in Resolution and Coelution in Complex Phenol Mixtures

The analysis of phenolic compounds in environmental and biological samples is often complicated by the presence of numerous isomers and structurally related compounds. This can lead to challenges in chromatographic resolution and potential coelution, where two or more compounds elute from the column at the same time. For instance, the separation of isomers like 3-methylphenol and 4-methylphenol can be challenging on certain GC columns. epa.gov Similarly, some trichlorophenol derivatives may coelute on standard DB-5 and DB-1701 columns. epa.gov To overcome these challenges, analysts may need to employ columns with different stationary phases or utilize multidimensional chromatography techniques. The use of derivatization can also alter the chromatographic behavior of phenols, sometimes improving separation. epa.gov

Mass Spectrometry (MS) Techniques for Identification and Elucidation

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of this compound and its derivatives.

Electron Ionization (EI) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) for Compound Characterization

Electron Ionization (EI): EI is a hard ionization technique commonly used in GC-MS. It produces a characteristic fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. The mass spectrum of a related compound, 2-bromo-4-methylphenol (B149215), shows a strong molecular ion signal, which is often the base peak. nist.govresearchgate.net Significant fragmentation pathways include the loss of the halogen substituent (X) and hydrogen halide (HX). researchgate.net This detailed fragmentation information is crucial for structural confirmation.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique that is particularly useful for analyzing larger, non-volatile molecules. While less common for small molecules like this compound itself, it could be employed for the analysis of its high-molecular-weight derivatives or metabolites.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 220.93634 | 132.6 |

| [M+Na]+ | 242.91828 | 147.2 |

| [M-H]- | 218.92178 | 138.6 |

| [M+NH4]+ | 237.96288 | 155.7 |

| [M+K]+ | 258.89222 | 134.3 |

| [M+H-H2O]+ | 202.92632 | 134.8 |

| [M+HCOO]- | 264.92726 | 149.7 |

| [M+CH3COO]- | 278.94291 | 182.5 |

| [M+Na-2H]- | 240.90373 | 140.1 |

| [M]+ | 219.92851 | 152.8 |

| [M]- | 219.92961 | 152.8 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives and Metabolites

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information that can be used to confirm the identity of a compound and to characterize its derivatives and metabolites. For instance, HPLC-MS/MS has been successfully used for the identification and quantification of various bromophenols in water samples. researchgate.net The fragmentation patterns obtained from MS/MS analysis are crucial for distinguishing between isomers and for identifying unknown metabolites formed in biological or environmental systems.

Sample Preparation and Derivatization for Analytical Research

The accurate detection and quantification of this compound in various research matrices necessitate robust sample preparation and often, chemical derivatization. These steps are crucial for extracting the analyte from complex sample media, minimizing interferences, and enhancing its compatibility with analytical instrumentation, particularly gas chromatography-mass spectrometry (GC-MS).

Sample preparation for phenolic compounds from aqueous matrices, such as environmental water samples, frequently involves a preconcentration step. Solid-phase extraction (SPE) is a widely used technique for this purpose. For general phenol analysis, cartridges like Isolute ENV+ have been shown to be effective, yielding low detection limits for a range of phenols. researchgate.net Liquid-liquid extraction (LLE) is another common approach. For instance, a protocol involving an initial diethyl ether/aqueous extraction has been used to remove hydrophilic matrix components before derivatization, although this can sometimes lead to a partial loss of the target analyte. nih.gov

For solid matrices, the extraction procedure would typically involve sonication or Soxhlet extraction with an appropriate organic solvent, followed by cleanup steps to remove interfering co-extractives. The choice of solvent and cleanup strategy depends heavily on the specific nature of the research matrix.

Due to the polar nature of the phenolic hydroxyl group, this compound can exhibit poor chromatographic peak shape and thermal instability in GC systems. Derivatization of the hydroxyl group to a less polar, more volatile moiety is therefore a standard practice to improve analytical performance. Common derivatization strategies for halogenated phenols include acetylation and silylation.

In-situ acetylation, followed by GC-MS analysis in selected ion monitoring (SIM) mode, has been demonstrated as a superior method for determining halogenated phenols in water samples compared to other techniques like pentafluorobenzylation. oup.com This method offers the advantage of less background interference and good recoveries for many halogenated phenols. oup.com

Silylation is another powerful derivatization technique. Reagents such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the phenolic hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nih.gov This process significantly improves the volatility and thermal stability of the analyte for GC-MS analysis. researchgate.netnih.gov The reaction conditions for silylation can be optimized for speed and efficiency. For example, using acetone (B3395972) as a solvent can lead to a quantitative reaction within seconds at room temperature, a significant improvement over the hour or more it might take in other solvents. nih.gov To enhance the stability of the silylated derivatives for long-term storage, any excess derivatizing reagent can be hydrolyzed with water, followed by dehydration. nih.gov

The selection of a specific sample preparation and derivatization method is contingent on the research matrix, the required sensitivity, and the available analytical instrumentation. The following tables summarize typical conditions for these procedures as applied to halogenated phenols, which are applicable to the analysis of this compound.

Table 1: Representative Sample Preparation Methods for Halogenated Phenols

| Method | Matrix | Procedure | Key Findings/Remarks | Source |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Preconcentration on Isolute ENV+ cartridge. | Enables detection limits in the range of 0.01-0.25 µg/L for many phenols. | researchgate.net |

Table 2: Common Derivatization Techniques for GC-MS Analysis of Halogenated Phenols

| Technique | Reagent | Typical Conditions | Advantages | Source |

|---|---|---|---|---|

| Acetylation | Acetic Anhydride (in situ) | In the presence of a base (e.g., potassium carbonate) in an organic solvent like hexane/acetone. | Superior for determining phenols at ng/L levels due to less background interference and good recoveries. | oup.com |

Environmental Transformation Pathways and Mechanistic Studies Relevant to 2 Bromo 5 Chloro 4 Methylphenol

Mechanistic Investigations of Formation of Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PHDD/Fs) from Bromochlorophenols

The thermal treatment of wastes containing brominated and chlorinated organic compounds, such as in municipal and hazardous waste incinerators, can lead to the unintentional formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDD/Fs). epa.gov Bromochlorophenols, including structures like 2-Bromo-5-chloro-4-methylphenol, are recognized as key precursors in these formation reactions. researchgate.net The process can occur through gas-phase reactions or on catalytic surfaces at temperatures ranging from approximately 250 to 500°C. researchgate.net The presence of both bromine and chlorine sources allows for the generation of mixed bromo/chloro-substituted dioxins and furans (PBrClDD/Fs). researchgate.net

The formation of PHDD/Fs from bromochlorophenol precursors proceeds primarily through radical-mediated pathways. The initial step involves the formation of a bromochlorophenoxy radical, in this case, the 2-bromo-5-chloro-4-methylphenoxy radical. This radical is a critical intermediate. nih.gov Once formed, these phenoxy radicals can undergo several reaction pathways:

Precursor Condensation: Two phenoxy radicals can condense to form a dioxin structure.

Radical-Molecule Reactions: A phenoxy radical can react with a neutral precursor phenol (B47542) molecule.

Radical Recombination: The phenoxy radical can exist in resonance with carbon-centered radical forms (mesomers). Recombination of these various radical forms can lead to the formation of dibenzofurans. For instance, studies on 2,4,6-tribromophenol (B41969) (TBP) have shown that C-C coupling reactions of radical intermediates are responsible for the generation of specific polybrominated dibenzofurans (PBDFs). nih.gov

The specific substitution pattern of the resulting dioxins and furans is determined by complex debromination, dechlorination, and halogen rearrangement reactions. nih.gov

The formation of PHDD/Fs is highly dependent on temperature. While these reactions can occur over a broad temperature range, specific conditions favor certain products. Studies on related compounds show that reactions forming halogenated dioxins and furans often occur at temperatures between 250 and 500°C. researchgate.net The efficiency of formation and the specific types of congeners produced can also be influenced by the presence of catalysts, such as metal oxides (e.g., CuO, Fe₂O₃) commonly found in incinerator fly ash. Research on 2,4,6-TBP demonstrated that different catalysts (Cu, Fe) could distinctly influence the formation pathways and yields of PBDD/Fs. nih.gov

Table 1: Examples of Thermal Degradation Products from Halogenated Phenols This table presents products identified from the thermal degradation of related brominated and chlorinated phenols, illustrating the types of compounds that could potentially form from this compound under similar conditions.

| Precursor(s) | Temperature Range (°C) | Major Products Identified |

| 2,4,6-Tribromophenol | Not specified | 2,3,7,8-substituted PBDD/Fs, 2,4,6,8-TBDF, debrominated phenols |

| 2-Chlorophenol (B165306) / 2-Bromophenol Mixture | 300 - 1000 | Dibenzo-p-dioxin (DD), 4-Bromo-6-chlorodibenzofuran, Phenol, Dibenzofuran (DF) |

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a crucial pathway for the removal of halogenated phenols from the environment. Bacteria have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy. nih.gov While specific studies on this compound are limited, the degradation pathways can be inferred from research on other chlorinated and methylated phenols.

The aerobic bacterial degradation of chlorophenols typically begins with an oxidation step. nih.gov A key initial reaction is hydroxylation, where a hydroxyl group (-OH) is added to the aromatic ring, often catalyzed by a monooxygenase or hydroxylase enzyme. This step converts the halogenated phenol into a halogenated catechol or a related dihydroxy intermediate.

Following hydroxylation, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. There are two primary ring-cleavage pathways:

Ortho-cleavage: The bond between the two hydroxyl-bearing carbon atoms is broken.

Meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken.

These cleavage reactions open the aromatic ring, generating aliphatic intermediates that can then enter central metabolic pathways and be completely mineralized. nih.gov

Table 2: Enzymes Involved in the Degradation of Related Chlorinated Phenols This table lists enzymes and their functions identified in the degradation of chlorophenols, which are analogous to the enzymatic processes expected for this compound.

| Enzyme Type | Function | Example Substrate(s) |

| Monooxygenase / Hydroxylase | Adds a hydroxyl group to the aromatic ring | Chlorophenols, Methylphenols |

| Catechol 1,2-Dioxygenase | Catalyzes ortho-cleavage of the catechol ring | Chlorocatechols |

| Catechol 2,3-Dioxygenase | Catalyzes meta-cleavage of the catechol ring | Chlorocatechols |

Under anaerobic conditions, a different set of microbial processes occurs. The primary transformation pathway for halogenated aromatic compounds in the absence of oxygen is reductive dehalogenation. nih.gov In this process, bacteria use the halogenated compound as an electron acceptor, removing a halogen atom (like bromine or chlorine) and replacing it with a hydrogen atom. This process, also known as dehalorespiration, progressively reduces the number of halogen substituents on the aromatic ring, making the molecule less toxic and often more amenable to subsequent degradation. nih.gov For a compound like this compound, this could involve the sequential removal of the bromine and chlorine atoms, leading to 4-methylphenol, which can be more readily degraded under anaerobic conditions. Studies on other halogenated compounds like hexachlorocyclohexane (B11772) have demonstrated that anaerobic degradation proceeds through successive dehalogenation steps. nih.gov

Abiotic Transformation Studies (e.g., Photo-Degradation) in Environmental Matrices

Beyond biological processes, abiotic transformations can also contribute to the degradation of this compound in the environment. A significant abiotic pathway is photodegradation, which involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun.

Photodegradation of halogenated phenols in aquatic systems or on surfaces can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect photolysis, mediated by other light-absorbing substances in the environment (photosensitizers) that generate reactive species like hydroxyl radicals. These reactive species can then attack the phenol, leading to its degradation. The process often involves the cleavage of the carbon-halogen bond as an initial step, followed by further oxidation and ring cleavage. The efficiency of photodegradation can be influenced by various environmental factors, including water chemistry (e.g., pH, presence of dissolved organic matter) and the intensity of solar radiation.

Future Research Directions and Unaddressed Challenges in 2 Bromo 5 Chloro 4 Methylphenol Chemistry

Exploration of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity

The synthesis of polysubstituted phenols, such as 2-Bromo-5-chloro-4-methylphenol, with precise control over the position of each substituent remains a significant challenge. nih.govlibretexts.orgyoutube.com Traditional methods for the halogenation of phenols often result in mixtures of isomers, necessitating complex purification steps. youtube.com

Future research should focus on the development of novel synthetic strategies that offer high regio- and stereoselectivity. This could involve the use of advanced catalytic systems, such as transition-metal catalysis or organocatalysis, which have shown promise in directing the functionalization of phenol (B47542) rings. rsc.orgrsc.org For instance, the use of directing groups that can be temporarily installed on the phenol to guide the incoming electrophiles (bromine and chlorine) to specific positions could be a viable strategy. nih.gov Furthermore, exploring enzymatic halogenation could offer a green and highly selective alternative to traditional chemical methods. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Questions |

| Directed Ortho-Metalation | High regioselectivity. | Identification of suitable directing groups and metal catalysts. |

| Enzymatic Halogenation | High selectivity, environmentally friendly. | Screening for suitable halogenating enzymes and optimizing reaction conditions. |

| Flow Chemistry | Precise control over reaction parameters, improved safety. | Development of a continuous flow process for multi-step synthesis. |

| Photocatalysis | Mild reaction conditions. | Design of photocatalysts for selective C-H halogenation. |

Deeper Understanding of Complex Reaction Mechanisms and Transient Intermediates

The bromination and chlorination of phenols proceed through electrophilic aromatic substitution, but the precise mechanism can be influenced by factors such as the solvent, pH, and the nature of the halogenating agent. epfl.chchemrxiv.orgresearchgate.netkhanacademy.org For a molecule with multiple substituents like this compound, the interplay of their electronic and steric effects on the reaction mechanism is not well understood.

A critical area for future research is the detailed mechanistic study of the halogenation of 4-methyl-2-chlorophenol or 2-bromo-4-methylphenol (B149215) to form the target compound. This would involve the use of advanced techniques to identify and characterize transient intermediates, such as carbocationic species or cyclohexadienone intermediates. researchgate.net Computational modeling, specifically using Density Functional Theory (DFT), could provide valuable insights into the reaction pathways and transition states, helping to rationalize the observed regioselectivity. chemrxiv.org

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The optimization of synthetic routes and the elucidation of reaction mechanisms are greatly facilitated by the ability to monitor reactions in real-time. rsc.org Traditional offline analysis methods, such as chromatography, can be time-consuming and may not capture the full picture of a dynamic reaction system.

Future efforts should be directed towards the development and application of advanced spectroscopic probes for the in situ monitoring of the synthesis of this compound. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. chemrxiv.orgrsc.org This would enable a more precise control over reaction conditions and a deeper understanding of the reaction kinetics. rsc.org

Integration of Machine Learning and Artificial Intelligence for Predicting Chemical Properties and Reactivity

The prediction of chemical properties and reactivity through computational methods is a rapidly growing field. youtube.com Machine learning (ML) and artificial intelligence (AI) offer the potential to build predictive models based on existing chemical data, which can accelerate the discovery and development of new molecules and reactions. acs.orgnih.govnih.govresearchgate.net

For this compound and related halogenated phenols, the integration of ML and AI could address several challenges. ML models could be trained to predict key properties such as toxicity, environmental fate, and reactivity towards different reagents. nih.gov This would allow for the virtual screening of a large number of potential synthetic routes and applications, prioritizing the most promising candidates for experimental investigation. acs.org

Investigation of Emerging Applications in Materials Science, Catalysis, and Chemical Biology

Halogenated organic compounds are valuable building blocks in various fields. beilstein-journals.orgncert.nic.in The specific substitution pattern of this compound suggests that it could have interesting properties and applications that are yet to be explored.

Future research should investigate the potential of this compound in:

Materials Science: As a monomer for the synthesis of novel polymers with enhanced flame retardancy or thermal stability.

Catalysis: As a ligand for metal catalysts, where the electronic and steric properties of the substituents could influence the catalytic activity and selectivity. chemscene.com

Chemical Biology: As a chemical probe to study biological processes or as a scaffold for the development of new bioactive molecules. acs.orgacs.orgmdpi.comnih.gov The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. acs.org

Comprehensive Mechanistic Studies of Long-Term Environmental Fate and Transformation Products

The widespread use of halogenated phenols has raised concerns about their environmental persistence and potential for transformation into more toxic byproducts. nih.govnih.govresearchgate.netnih.govunl.pteuropa.eueuropa.eu The environmental fate of this compound is currently unknown.

A crucial area for future research is the comprehensive study of its long-term environmental behavior. This would involve investigating its biodegradation pathways under both aerobic and anaerobic conditions, identifying the microorganisms capable of its degradation, and characterizing the resulting transformation products. nih.gov Photodegradation studies are also essential to understand its fate in the presence of sunlight. nih.gov Such studies are critical for assessing the environmental risk associated with this compound and for developing potential remediation strategies.

Q & A

Q. How should researchers resolve contradictions in reported physicochemical data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.